1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea
Description
Properties
IUPAC Name |
1-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-9-8(12)10-2-3-11-4-6-15(13,14)7-5-11/h2-7H2,1H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUVWZZZKOVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of thiomorpholine derivatives, which are then oxidized to introduce the dioxo functional group.
Reaction Conditions: The key steps involve the reaction of thiomorpholine with ethyl chloroformate under controlled temperature and pH conditions to form the intermediate compound. This intermediate is then reacted with methyl isocyanate to yield the final product.
Industrial Production: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the thiomorpholine ring, potentially altering its biological activity.
Substitution: The urea moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products: The major products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiomorpholine ring or the urea moiety.
Scientific Research Applications
1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiomorpholine ring and urea moiety allow it to form stable complexes with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique features of 1-[2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)ethyl]-3-methylurea, a comparative analysis with structurally related urea derivatives is provided below.
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Findings:
Structural Differentiation: The target compound’s thiomorpholine sulfone group distinguishes it from aryl-substituted analogs like DCPMU and its derivatives. Halogenated aryl ureas (e.g., DCPMU) are associated with environmental persistence due to their chlorine substituents, whereas the thiomorpholine sulfone moiety may offer different degradation pathways or reduced bioaccumulation .
Physicochemical Properties: The sulfonyl groups in the target compound likely enhance water solubility compared to non-polar aryl-substituted ureas. For example, DCPMU and its analogs exhibit low solubility in aqueous media, complicating their environmental remediation . Electron-withdrawing effects of the sulfone group may modulate the urea’s hydrogen-bonding capacity, affecting interactions with enzymes or receptors.
Applications: DCPMU is a metabolite of the herbicide diuron, linked to environmental contamination and toxicity in aquatic systems. 1-(3,5-Dichlorophenyl)-3-methylurea and 1-(4-isopropylphenyl)-3-methylurea are used as analytical standards, highlighting the utility of methylurea derivatives in quality control and regulatory testing .
Table 2: Comparative Bioactivity/Environmental Data (Inferred)
| Compound | LogP (Predicted) | Solubility (mg/mL) | Environmental Half-Life |
|---|---|---|---|
| 1-[2-(1,1-Dioxo-thiomorpholinyl)ethyl]-3-methylurea | ~1.2 | ~50 (aqueous) | Unknown |
| DCPMU | ~2.8 | ~0.1 (aqueous) | >100 days |
| 1-(4-Isopropylphenyl)-3-methylurea | ~3.1 | ~0.05 (aqueous) | Not studied |
Biological Activity
1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₄N₂O₂S
- Molecular Weight : 174.27 g/mol
- CAS Number : 1154976-28-9
The compound exhibits biological activity primarily through its interaction with various biochemical pathways. It is known to act as an inhibitor of certain enzymes and receptors, which can lead to modulation of cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thiomorpholine moiety suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural features indicate possible binding to specific receptors, influencing signal transduction pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has shown promise in anti-inflammatory models. It appears to reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of the compound on tumor growth in xenograft models. Results demonstrated significant tumor reduction compared to controls, supporting its potential as a therapeutic agent.
Study 2: Inflammatory Response Modulation
Another investigation focused on its anti-inflammatory properties in murine models of arthritis. The compound significantly decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a drug. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations reached within 2 hours post-administration.
- Distribution : Moderate distribution in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly through urine.
Q & A
How can researchers optimize the synthesis of 1-[2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)ethyl]-3-methylurea to improve yield and purity?
Methodological Answer:
Optimization requires systematic adjustment of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). Thin-layer chromatography (TLC) can monitor reaction progress and intermediate purity . Process control strategies, such as real-time simulation of reaction kinetics and separation technologies (e.g., membrane filtration), enhance reproducibility and scalability . Orthogonal purification techniques, including preparative HPLC and recrystallization, are critical for isolating high-purity final products .
What methodological approaches are recommended to investigate the interaction of this compound with biological targets like enzymes or receptors?
Methodological Answer:
Interaction studies should integrate biophysical techniques (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to quantify binding affinities and thermodynamic parameters. Computational docking studies can predict binding modes, guiding mutagenesis experiments to validate key residues in target proteins . Training in chemical biology methods, such as fluorescence polarization assays, ensures robust experimental design .
How should discrepancies in physicochemical data (e.g., solubility, stability) be systematically addressed?
Methodological Answer:
Discrepancies necessitate orthogonal validation using multiple analytical platforms. For example:
- Solubility: Compare shake-flask methods with potentiometric titration under controlled pH and ionic strength .
- Stability: Conduct accelerated degradation studies (e.g., thermal stress at 40–60°C) analyzed via HPLC-UV and LC-MS to identify degradation pathways .
Controlled experiments under standardized conditions (e.g., ICH guidelines) minimize variability .
What advanced analytical techniques are critical for characterizing the compound's structure and confirming synthetic fidelity?
Methodological Answer:
- X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks in the thiomorpholine-urea core .
- NMR spectroscopy: ¹H/¹³C NMR and 2D techniques (e.g., NOESY) confirm regiochemistry and detect stereochemical impurities .
- High-resolution mass spectrometry (HR-MS): Validates molecular formula and detects trace byproducts .
How can in silico modeling be integrated into the mechanistic understanding of this compound's activity?
Methodological Answer:
- Molecular docking: Predicts binding poses against targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
- Molecular dynamics (MD) simulations: Assess stability of ligand-target complexes over nanosecond timescales, identifying critical interactions (e.g., sulfonyl group hydrogen bonding) .
- QSAR models: Correlate structural features (e.g., substituent electronegativity) with activity data to guide lead optimization .
What strategies are effective in elucidating the metabolic pathways and degradation products of the compound?
Methodological Answer:
- In vitro metabolism assays: Use liver microsomes or hepatocytes with LC-MS/MS to identify phase I/II metabolites .
- Radiolabeling: Incorporate ¹⁴C or ³H isotopes to trace metabolic fate in excretion studies .
- Forced degradation: Expose the compound to oxidative (H₂O₂), photolytic (ICH Q1B), and hydrolytic conditions, followed by structural elucidation of degradants .
How can researchers design experiments to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Cross-validation: Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to isolate confounding factors (e.g., membrane permeability) .
- Standardized protocols: Align assay conditions (e.g., buffer composition, incubation time) with published guidelines (e.g., NIH Assay Guidance Manual) .
- Data triangulation: Combine biochemical, biophysical, and computational data to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
